
4-Bromo-2-fluoro-5-iodoanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-5-iodoanisole is an organohalogen compound with the molecular formula C7H5BrFIO. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to an anisole ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-iodoanisole typically involves multi-step reactions starting from anisole. One common method includes:
Bromination: Anisole is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 4-bromoanisole.
Fluorination: The 4-bromoanisole is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 2-position.
Iodination: Finally, iodination is carried out using iodine (I2) and a suitable oxidizing agent such as silver trifluoroacetate (AgTFA) to introduce the iodine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the reaction parameters and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-iodoanisole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives such as 4-methoxy-2-fluoro-5-iodobenzene can be formed.
Oxidation Products: Oxidation can yield compounds like 4-bromo-2-fluoro-5-iodophenol.
Reduction Products: Reduction can lead to the formation of 4-bromo-2-fluoro-5-iodoaniline.
Scientific Research Applications
4-Bromo-2-fluoro-5-iodoanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-iodoanisole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoroanisole: Lacks the iodine atom, making it less versatile in certain synthetic applications.
4-Bromo-5-iodoanisole: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-Fluoro-5-iodoanisole: Lacks the bromine atom, impacting its use in cross-coupling reactions.
Uniqueness
4-Bromo-2-fluoro-5-iodoanisole is unique due to the presence of three different halogen atoms, which provides a high degree of reactivity and versatility in synthetic chemistry
Properties
Molecular Formula |
C7H5BrFIO |
|---|---|
Molecular Weight |
330.92 g/mol |
IUPAC Name |
1-bromo-5-fluoro-2-iodo-4-methoxybenzene |
InChI |
InChI=1S/C7H5BrFIO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 |
InChI Key |
QEQBLDCWBNYXGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1F)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12861410.png)

![1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12861422.png)
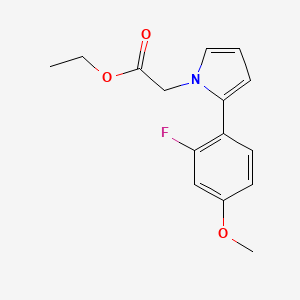
![[(4aR,7S,8S,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B12861433.png)
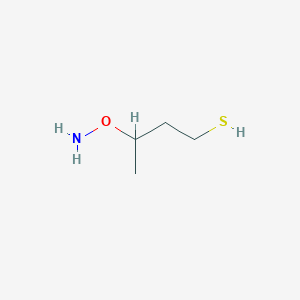
![4-[3-(Dimethylamino)propyl]thiomorpholine-3-carboxylic acid](/img/structure/B12861444.png)

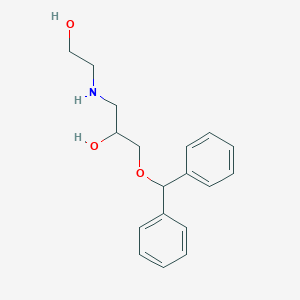
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12861463.png)
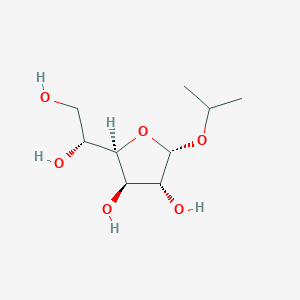
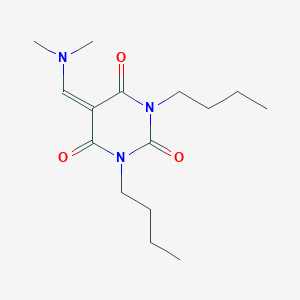
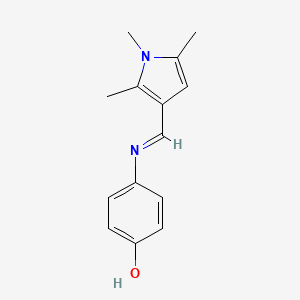
![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
